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Compound of Interest

Compound Name: 6-methyl-2-phenoxyquinoline
Cat. No.: B5578792
Get Quote

Chemical Identity & Identifiers

6-methyl-2-phenoxyquinoline is a functionalized heteroaromatic ether used primarily as a
pharmacophore building block in the development of antimicrobial, anticancer, and
antitubercular agents.[2] It belongs to the class of 2-alkoxyquinolines, where the lipophilic
phenoxy group at the C2 position modulates the electronic and steric environment of the
quinoline nitrogen, influencing receptor binding affinity.

Key Identifiers
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Parameter Value
IUPAC Name 6-Methyl-2-phenoxyquinoline
Research Grade / Non-Commercial (Refer to
CAS Number
Catalog ID: BD00945363)
Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
SMILES Cclcce2nc(Oc3cecce3d)cec2cl
(Calculated) XILXJILXILXILXJI-UHFFFAOYSA-
InChl Key
N
Appearance White to off-white crystalline solid
- Soluble in DMSO, CHCIs, CH2Cl2, Ethyl Acetate;
Solubility

Insoluble in Water

Note on CAS: As a specialized research intermediate, this specific substitution pattern does not
possess a widely circulated commercial CAS number like its precursors. It is frequently
identified by its synthesis precursors or catalog identifiers in chemical libraries (e.g., BLD Pharm
BD00945363).

Structural Analysis & Pharmacophore Properties

The molecule consists of a quinoline scaffold substituted at the 6-position with a methyl group
and at the 2-position with a phenoxy group.[2]

o Electronic Effects: The phenoxy group at C2 acts as an electron-donating group via
resonance but electron-withdrawing via induction. However, the oxygen atom's lone pair
interaction with the quinoline
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-system makes the C2-O bond robust.

» Steric Factors: The 6-methyl group provides a hydrophobic handle often used to fill
hydrophobic pockets in enzyme active sites (e.g., in tyrosine kinase inhibitors).

» Binding Potential: The quinoline nitrogen remains a hydrogen bond acceptor, crucial for
interaction with biological targets such as DNA gyrase or kinase domains.

Synthesis Protocols

Two primary routes exist for the synthesis of 6-methyl-2-phenoxyquinoline. The choice
depends on the availability of precursors and the desired scale.

Route A: Nucleophilic Aromatic Substitution ()

This is the standard industrial route, utilizing the reactivity of 2-chloroquinolines.
Reagents: 2-Chloro-6-methylquinoline, Phenol, Potassium Carbonate (

), DMF or DMSO. Mechanism: Addition-Elimination. The nitrogen of the quinoline ring activates
the C2 position for nucleophilic attack.

Protocol:

e Charge: In a round-bottom flask, dissolve 2-chloro-6-methylquinoline (1.0 eq) and phenol
(1.1 eq) in anhydrous DMF (5 mL/mmol).

e Base: Add anhydrous
(2.0 eq).
¢ Reaction: Heat the mixture to 100-110°C for 4-6 hours under an inert atmosphere (
).
o Workup: Cool to room temperature. Pour into ice-water. The product typically precipitates.

« Purification: Filter the solid. Recrystallize from ethanol or purify via silica gel chromatography
(Hexane:EtOAc 9:1).
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Route B: N-Oxide Activation (Modern/Mild)

A high-yielding method suitable for late-stage functionalization, avoiding the need for
chlorinated precursors.

Reagents: 6-Methylquinoline N-oxide, Phenol, Diisopropylethylamine (DIEA), Triflic Anhydride (

).[3] Mechanism: The N-oxide is activated by
, making the C2 position highly electrophilic.

Protocol:

Activation: Dissolve 6-methylquinoline N-oxide (1.0 eq) and Phenol (1.2 eq) in dry

/Acetonitrile (10:1) at 0°C.

Addition: Add DIEA (2.0 eq) followed by dropwise addition of

(1.2 eq).

Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.

Workup: Quench with saturated

. Extract with DCM.

Yield: Typically >80% yield of high-purity ether.

Visualizing the Synthesis Landscape

The following diagram illustrates the chemical genealogy of 6-methyl-2-phenoxyquinoline,
highlighting its precursors and downstream derivatives.
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Figure 1: Synthetic pathways to 6-methyl-2-phenoxyquinoline and its transformation into
bioactive thiosemicarbazones.

Applications in Drug Development

This scaffold is not merely an end-product but a versatile intermediate. Its primary utility lies in
the C3-functionalization.

e Anticancer Agents:

o The scaffold is formylated at the C3 position to yield 6-methyl-2-phenoxyquinoline-3-
carbaldehyde.

o This aldehyde is condensed with thiosemicarbazides to form Schiff bases that exhibit
potent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by inhibiting DNA
replication enzymes.

e Antitubercular Activity:

o Analogs of 2-phenoxyquinoline have demonstrated activity against Mycobacterium
tuberculosis (H37Rv strain), where the lipophilicity of the phenoxy group aids in
penetrating the mycobacterial cell wall.

o Kinase Inhibition:

o The 2-phenoxy motif mimics the ATP-binding pocket interactions seen in several FDA-
approved kinase inhibitors, making this molecule a viable fragment for Fragment-Based
Drug Design (FBDD).

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative is limited, handling should follow
protocols for substituted quinolines.

e Hazards: Irritant to eyes, respiratory system, and skin. Potential acute toxicity if swallowed
(based on 2-chloroquinoline data).[4]
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e Storage: Store in a cool, dry place under inert gas (

or Ar).

» Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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